molecular formula C24H25N3O5S2 B5194479 1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide

Cat. No.: B5194479
M. Wt: 499.6 g/mol
InChI Key: FICJUOZQQSTECC-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with benzenesulfonyl groups and a benzyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of benzenesulfonyl and benzyl groups. Common reagents used in these reactions include benzenesulfonyl chloride, benzyl chloride, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule.

Scientific Research Applications

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)benzene: This compound features a similar benzenesulfonyl substitution pattern but lacks the piperazine and benzyl groups.

    1,3-bis(benzenesulfonyl)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and properties.

    1,4-bis(phenylsulfonyloxy)benzene: This compound has phenylsulfonyloxy groups instead of benzenesulfonyl groups, leading to different chemical behavior.

Uniqueness

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide is unique due to its combination of benzenesulfonyl, benzyl, and piperazine groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c28-24(25-18-20-10-4-1-5-11-20)23-19-26(33(29,30)21-12-6-2-7-13-21)16-17-27(23)34(31,32)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJUOZQQSTECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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